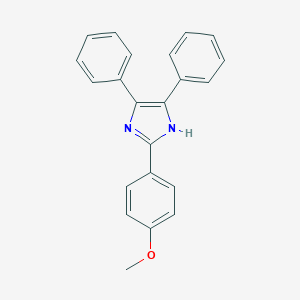![molecular formula C10H15N3O3 B159270 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol CAS No. 10228-03-2](/img/structure/B159270.png)
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol, also known as MNTX, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNTX is a derivative of the opioid receptor agonist morphine, and it has been shown to have a high affinity for the mu-opioid receptor.
作用机制
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol acts as a mu-opioid receptor agonist, meaning that it binds to and activates the mu-opioid receptor in the brain and spinal cord. Activation of the mu-opioid receptor leads to a decrease in pain perception and an increase in feelings of pleasure and reward. This compound also has some affinity for the delta-opioid receptor, but it has little to no affinity for the kappa-opioid receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to decrease pain perception, increase locomotor activity, and decrease body temperature. This compound has also been shown to decrease the rewarding effects of morphine and other opioids, suggesting that it may have potential as a treatment for opioid addiction.
实验室实验的优点和局限性
One advantage of using 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol in lab experiments is that it has a high affinity for the mu-opioid receptor, making it a useful tool for studying the role of the mu-opioid receptor in pain perception and addiction. However, one limitation of using this compound is that it is a synthetic compound, and its effects may not be representative of natural opioids produced by the body.
未来方向
There are several future directions for research on 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol. One area of research is the development of this compound-based drugs for pain management and addiction treatment. Another area of research is the study of the biochemical and physiological effects of this compound in different animal models and in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a tool for studying the mu-opioid receptor.
合成方法
The synthesis of 2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol involves several steps. First, 4-nitro-2-aminotoluene is reacted with formaldehyde and sodium bisulfite to form 2-(4-nitrophenyl)ethanol. This compound is then reacted with methylamine to form 2-[N-methyl-4-nitroanilino]ethanol. Finally, this compound is reduced with sodium borohydride to form this compound.
科学研究应用
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol has been studied for its potential use in scientific research in several areas. One area of research is pain management. This compound has been shown to have analgesic effects in animal models of pain, and it may have potential as a non-addictive alternative to traditional opioid pain medications.
Another area of research is addiction. This compound has been shown to reduce the rewarding effects of morphine and other opioids in animal models, suggesting that it may have potential as a treatment for opioid addiction.
属性
CAS 编号 |
10228-03-2 |
|---|---|
分子式 |
C10H15N3O3 |
分子量 |
225.24 g/mol |
IUPAC 名称 |
2-[N-methyl-4-(methylamino)-3-nitroanilino]ethanol |
InChI |
InChI=1S/C10H15N3O3/c1-11-9-4-3-8(12(2)5-6-14)7-10(9)13(15)16/h3-4,7,11,14H,5-6H2,1-2H3 |
InChI 键 |
WFQYZMBZJONURU-UHFFFAOYSA-N |
SMILES |
CNC1=C(C=C(C=C1)N(C)CCO)[N+](=O)[O-] |
规范 SMILES |
CNC1=C(C=C(C=C1)N(C)CCO)[N+](=O)[O-] |
其他 CAS 编号 |
10228-03-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



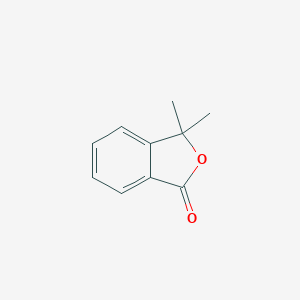
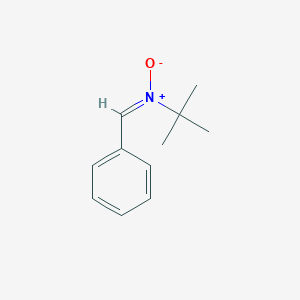
![methyl 2-[(3Z)-1-acetyl-3-ethylidenepiperidin-4-yl]-2-[3-(methoxymethyl)-1H-indol-2-yl]acetate](/img/structure/B159198.png)

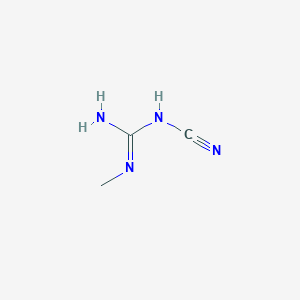
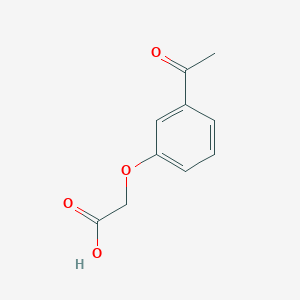
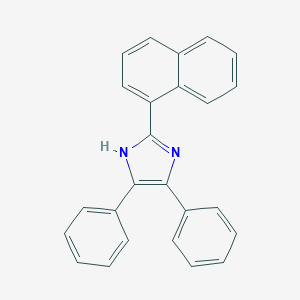



![9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B159208.png)

![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)
